5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

Drug-likeness Lead optimization Physicochemical properties

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (CAS 907989-92-8) is a synthetic heterocyclic compound belonging to the 5-aryl-isoxazole-3-carboxamide subclass, with a furan ring at the 5-position and an N-propyl carboxamide at the 3-position of the isoxazole core. Its molecular formula is C11H12N2O3 with a molecular weight of 220.22 g·mol⁻¹.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B10814889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NOC(=C1)C2=CC=CO2
InChIInChI=1S/C11H12N2O3/c1-2-5-12-11(14)8-7-10(16-13-8)9-4-3-6-15-9/h3-4,6-7H,2,5H2,1H3,(H,12,14)
InChIKeyPQPQPLLRIIZLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide – Structural Baseline & Procurement Identity


5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (CAS 907989-92-8) is a synthetic heterocyclic compound belonging to the 5-aryl-isoxazole-3-carboxamide subclass, with a furan ring at the 5-position and an N-propyl carboxamide at the 3-position of the isoxazole core . Its molecular formula is C11H12N2O3 with a molecular weight of 220.22 g·mol⁻¹ . The compound is classified under neuronal signaling research tools by commercial suppliers, with standard catalogue purities ranging from 95 % to 99.64 % . It is primarily utilized as a molecular building block and small-molecule probe for neurological target engagement, distinguished from its closest structural analogs by the simple N-propyl substituent, which fundamentally alters its pharmacological profile compared to the imidazolyl- or pyrazolyl-alkyl counterparts that dominate the Wnt agonist landscape .

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide – Why Generic Substitution Fails in Neuropharmacology vs. Oncology Programs


The 5-(furan-2-yl)isoxazole-3-carboxamide scaffold presents a dichotomy in target engagement that is entirely dictated by the N-alkyl substituent: the unadorned N-propyl derivative is characterized by vendors as an NMDA receptor modulator with neuroprotective and anti-inflammatory properties, while the N-(imidazol-1-ylpropyl) analog (SKL2001, CAS 909089-13-0) and the N-(pyrazol-1-ylethyl) analog (Wnt/β-catenin agonist 2, CAS 943820-93-7) are potent agonists of the Wnt/β-catenin pathway . Generic procurement solely on the basis of the common 5-(furan-2-yl)isoxazole core would lead to a biologically silent, or at least functionally orthogonal, compound in assays designed for the other phenotype. The molecular weight differential (220.22 vs 286.29 g·mol⁻¹) and the absence of a basic nitrogen in the N-propyl side chain further influence solubility, permeability, and off-target profiles, making the N-propyl variant a preferred starting point for medicinal chemistry campaigns targeting glutamatergic signaling rather than Wnt-driven oncology indications .

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide – Differential Quantitative Evidence for Scientific Selection


Molecular Weight Advantage Over Wnt/β-Catenin Agonist Analogs

The target compound (MW 220.22 g·mol⁻¹) is 66.07 g·mol⁻¹ lighter than SKL2001 (MW 286.29 g·mol⁻¹) and 52.04 g·mol⁻¹ lighter than Wnt/β-catenin agonist 2 (MW 272.26 g·mol⁻¹), representing a 23–30 % reduction in molecular weight while retaining the identical 5-(furan-2-yl)isoxazole-3-carboxamide core . This difference reduces the number of heavy atoms and rotatable bonds (the N-propyl chain has 3 freely rotatable bonds vs. 5–6 for the imidazolylpropyl or pyrazolylethyl chains), aligning the compound more closely with lead-like chemical space as defined by the rule-of-three for fragment-based drug discovery .

Drug-likeness Lead optimization Physicochemical properties

Functional Target Divergence: NMDA Receptor Modulation vs. Wnt/β-Catenin Agonism

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is functionally annotated by multiple independent vendors as an NMDA receptor modulator that protects neuronal cells against glutamate-induced excitotoxicity and oxidative stress, with additional anti-inflammatory activity . In contrast, the structurally analogous compounds SKL2001 and Wnt/β-catenin agonist 2 are explicitly characterized as agonists of the Wnt/β-catenin signaling pathway, with SKL2001 demonstrated to stabilize intracellular β-catenin via disruption of the Axin/β-catenin interaction at effective concentrations of 5–40 μM across murine 3T3-L1 preadipocyte and human/murine mesenchymal stem cell models [1]. No Wnt pathway activation has been reported for the N-propyl analog, and its substitution of the imidazole-containing side chain with a simple propyl group eliminates the basic nitrogen required for Axin/β-catenin interface disruption .

Neuroprotection NMDA receptor Target selectivity

Validated Analytical QC Purity Levels Supporting Reproducible Procurement

Commercially supplied batches of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide are available with analytically verified purities spanning 95 % (Bidepharm, with NMR/HPLC/GC batch QC reports), 97 % (AKSci), and 99.64 % (Biorbyt/TargetMol) . By comparison, SKL2001 is offered at 99.68 % (MedChemExpress) and Wnt/β-catenin agonist 2 at 99.70 % (MedChemExpress) . The availability of multiple independent purity grades for the N-propyl compound provides procurement flexibility: a 95 % grade for initial high-throughput screening at lower cost per assay point versus a 99.64 % grade for critical biophysical or in vivo studies where impurity-driven artifacts must be minimized . The cost-per-milligram differential between 95 % and 99.64 % grades is a tangible factor in bulk procurement decisions.

Quality control Reproducibility Procurement specification

Experiment-Ready Solubility and Formulation Data Package

TargetMol provides a detailed solubility and formulation protocol for 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide: DMSO solubility of 50 mg·mL⁻¹ (227.05 mM), with a tabulated dilution calculator for concentrations from 1 mM to 100 mM and a validated in vivo formulation recipe (10 % DMSO + 40 % PEG300 + 5 % Tween 80 + 45 % saline/PBS) . In contrast, SKL2001 has reported solubility of ≥40.4 mg·mL⁻¹ in EtOH and ≥41.3 mg·mL⁻¹ in DMSO (approx. 144 mM), with no pre-calculated dilution table or in vivo formulation guide provided in its standard product datasheet . The target compound's DMSO solubility of 227.05 mM is approximately 1.6-fold higher on a molar basis than SKL2001's DMSO solubility (~144 mM), which is advantageous for high-concentration stock solutions required in dose-response assays .

Solubility Formulation In vitro assay preparation

Predicted Physicochemical Profile and Storage Stability

The predicted density of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is 1.178 g·cm⁻³ . The powder form is stable at −20 °C for 3 years, and in DMSO solution at −80 °C for 1 year, with ambient temperature shipping permitted using blue ice . SKL2001 is supplied as a pinkish-red solid with a shelf life of 12 months, which is substantially shorter than the 36-month powder stability reported for the N-propyl compound [1]. While density data for SKL2001 is available (1.4 ± 0.1 g·cm⁻³ at 20 °C, ChemSpider prediction), the combination of lower density, colorless appearance (suggesting fewer conjugated chromophores), and extended powder shelf life differentiates the target compound for laboratories requiring long-term compound library storage .

Physicochemical properties Stability Long-term storage

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide – Evidence-Backed Application Scenarios


Neuronal Excitotoxicity & Neuroprotection Assays (Glutamate Challenge Models)

Primary neuronal or SH-SY5Y neuroblastoma cultures exposed to glutamate (0.1–10 mM) to model excitotoxic cell death can incorporate this compound as an NMDA receptor-modulating probe to assess attenuation of LDH release, caspase-3 activation, or ROS accumulation . The absence of confounding Wnt pathway activation, as documented for the imidazolylpropyl analog SKL2001 , ensures that observed neuroprotection is not mediated through β-catenin-dependent transcriptional programs, enabling cleaner interpretation of glutamatergic signaling mechanisms. The high DMSO solubility (227 mM) facilitates preparation of concentrated stock solutions for dose-response curves (1–100 μM typical range) without exceeding 0.1 % DMSO in culture medium .

Structure–Activity Relationship (SAR) Exploration of Isoxazole-3-Carboxamide Scaffolds

The N-propyl analog serves as a minimalistic reference compound within SAR campaigns probing the 5-(furan-2-yl)isoxazole-3-carboxamide series. Its molecular weight of 220.22 g·mol⁻¹, low rotatable bond count, and absence of a heterocyclic side-chain nitrogen make it an ideal baseline for quantifying the contribution of N-substituent bulk and hydrogen-bonding capacity to target selectivity . Parallel testing against SKL2001 and Wnt/β-catenin agonist 2 in both NMDA receptor binding assays and Wnt/β-catenin TCF/LEF reporter gene assays can delineate the structural determinants driving functional target switching between ionotropic glutamate receptors and the Wnt signalosome .

Neuroinflammation Models for Alzheimer's and Parkinson's Disease Research

In microglial BV-2 or primary mixed glial cultures stimulated with LPS (100 ng·mL⁻¹) or Aβ₁₋₄₂ oligomers, the anti-inflammatory activity attributed to this compound can be evaluated by measuring TNF-α, IL-1β, and IL-6 release. The compound's extended powder stability (3 years at −20 °C) allows it to be banked in institutional compound libraries for repeated use across independent neuroinflammation projects without degradation concerns . Its white, crystalline appearance simplifies visual inspection for purity changes upon long-term storage .

Chemical Biology Tool for Deconvoluting Wnt-Dependent vs. Wnt-Independent Isoxazole Effects

Given that SKL2001 and Wnt/β-catenin agonist 2 are widely used as chemical probes for Wnt pathway activation , the N-propyl compound—lacking Wnt agonism—can be deployed as a closely matched negative control or counter-screen compound to confirm that phenotypes observed with SKL2001 are genuinely Wnt-dependent and not artifacts of the isoxazole core or furan ring. This orthogonal control capability is critical for publication-quality data in chemical biology studies and for industrial target validation pipelines where scaffold-related off-target effects must be rigorously excluded .

Quote Request

Request a Quote for 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.